Cas no 371918-01-3 (1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl-)

1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl-, is a versatile heterocyclic compound featuring a pyrazole core functionalized with an aldehyde group at the 4-position and substituted phenyl rings at the 1- and 3-positions. The presence of a methoxy and nitro group on the 3-phenyl substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. Its structural complexity allows for selective modifications, enabling applications in medicinal chemistry and material science. The compound’s well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic routes.
1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- structure
371918-01-3 structure
Product Name:1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl-
CAS No:371918-01-3
MF:C17H13N3O4
MW:323.302823781967
CID:3952822
PubChem ID:876500
Update Time:2025-06-27

1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl-
    • 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • Z56787307
    • 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
    • HMS2830P04
    • SR-01000222182
    • AB00099621-01
    • SR-01000222182-1
    • EN300-1191821
    • 371918-01-3
    • NS-05411
    • 3-(4-methoxy-3-nitro-phenyl)-1-phenyl-pyrazole-4-carbaldehyde
    • cid_876500
    • MLS001163277
    • SMR000496789
    • 3-(4-methoxy-3-nitrophenyl)-1-phenyl-4-pyrazolecarboxaldehyde
    • BIM-0035474.P001
    • BDBM69630
    • AKOS001010615
    • CHEMBL1407605
    • CBMicro_035386
    • Cambridge id 5862562
    • Inchi: 1S/C17H13N3O4/c1-24-16-8-7-12(9-15(16)20(22)23)17-13(11-21)10-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3
    • InChI Key: OGUHQZFVUHJVJJ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C=C(C=O)C(C2=CC=C(OC)C([N+]([O-])=O)=C2)=N1

Computed Properties

  • Exact Mass: 323.09060590Da
  • Monoisotopic Mass: 323.09060590Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 89.9Ų

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Additional information on 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl-

Introduction to 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- (CAS No. 371918-01-3)

1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- (CAS No. 371918-01-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the pyrazole ring, the methoxy and nitro substituents, and the phenyl group, contribute to its distinct chemical and biological properties.

The pyrazole scaffold is a fundamental building block in the design of bioactive molecules due to its ability to form hydrogen bonds and π-π interactions with biological targets. The presence of the methoxy group on the phenyl ring enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The nitro group, on the other hand, introduces electron-withdrawing properties that can modulate the compound's reactivity and stability. These structural elements collectively make 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- a valuable candidate for various medicinal applications.

Recent studies have explored the potential of 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- in several therapeutic areas. One notable area of research is its anti-inflammatory properties. Pyrazoles have been widely studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The specific structure of this compound may enhance its COX inhibitory activity, making it a promising lead for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory potential, 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- has shown promise in cancer research. Pyrazoles have been investigated for their ability to inhibit various kinases involved in cancer cell proliferation and survival. The presence of the nitro group in this compound may contribute to its cytotoxic effects on cancer cells by inducing oxidative stress and disrupting cellular signaling pathways. Preliminary studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a novel anticancer agent.

The pharmacokinetic properties of 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- are also an important consideration in its development as a therapeutic agent. The lipophilic nature of the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that compounds with similar structural features exhibit favorable ADME properties, which can enhance their therapeutic efficacy and reduce side effects. Further research is needed to optimize these properties through structural modifications and formulation strategies.

Beyond its direct therapeutic applications, 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its reactive aldehyde functional group can participate in various chemical reactions, such as condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. These derivatives can exhibit enhanced biological activities or improved pharmacological profiles compared to the parent compound.

The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- has been reported using several methodologies. One common approach involves the condensation of 4-methoxy-3-nitrobenzaldehyde with phenylhydrazine followed by cyclization to form the pyrazole ring. Subsequent oxidation steps can introduce the carboxaldehyde functionality. These synthetic routes are well-documented in the literature and provide a robust foundation for large-scale production and further derivatization.

In conclusion, 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxy-3-nitrophenyl)-1-phenyl- (CAS No. 371918-01-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features endow it with diverse biological activities and make it a promising candidate for further development as an anti-inflammatory agent or anticancer drug. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical applications.

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